TD-428

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

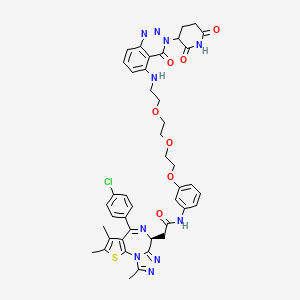

C43H43ClN10O7S |

|---|---|

Poids moléculaire |

879.4 g/mol |

Nom IUPAC |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide |

InChI |

InChI=1S/C43H43ClN10O7S/c1-24-25(2)62-43-37(24)39(27-10-12-28(44)13-11-27)47-33(40-51-49-26(3)53(40)43)23-36(56)46-29-6-4-7-30(22-29)61-21-20-60-19-18-59-17-16-45-31-8-5-9-32-38(31)42(58)54(52-50-32)34-14-15-35(55)48-41(34)57/h4-13,22,33-34,45H,14-21,23H2,1-3H3,(H,46,56)(H,48,55,57)/t33-,34?/m0/s1 |

Clé InChI |

XEZUBGASURUNMF-CDRRMRQFSA-N |

SMILES isomérique |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC(=CC=C4)OCCOCCOCCNC5=CC=CC6=C5C(=O)N(N=N6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |

SMILES canonique |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC(=CC=C4)OCCOCCOCCNC5=CC=CC6=C5C(=O)N(N=N6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C |

Origine du produit |

United States |

Foundational & Exploratory

TD-428: A Technical Guide to its Mechanism of Action as a BRD4-Targeting PROTAC

This in-depth technical guide serves to elucidate the core mechanism of action of TD-428, a highly specific and potent Proteolysis Targeting Chimera (PROTAC). Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and downstream effects of this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound is a heterobifunctional small molecule designed to induce the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers.[1][2][3] As a PROTAC, this compound does not inhibit its target protein through conventional occupancy-based pharmacology. Instead, it acts as a molecular bridge, hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate BRD4.[4][5]

The molecule is composed of two key moieties connected by a chemical linker:

-

A BET inhibitor moiety: This portion is based on JQ1, a well-characterized thienotriazolodiazepine that binds with high affinity to the bromodomains of BET family proteins, including BRD4.[6][7][8]

-

An E3 Ligase-recruiting moiety: this compound incorporates TD-106, a novel and proprietary ligand that binds to Cereblon (CRBN), a substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex.[6][9]

The mechanism of action unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound first binds to both BRD4 and CRBN, bringing them into close proximity to form a stable ternary complex (BRD4-TD-428-CRBN).[4] The formation of this complex is the critical event that initiates the degradation process.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase complex is activated, facilitating the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BRD4 protein.[4]

-

Proteasomal Degradation: The polyubiquitinated BRD4 is now recognized as a substrate for the 26S proteasome. The proteasome unfolds and degrades the tagged BRD4 into small peptides, effectively eliminating it from the cell.[4]

-

Catalytic Cycle: After inducing ubiquitination, this compound is released and can proceed to bind to another BRD4 and CRBN, repeating the cycle. This catalytic nature allows for potent and sustained protein degradation at sub-stoichiometric concentrations.

By degrading BRD4, this compound effectively downregulates the expression of key oncogenes that are transcriptionally controlled by BRD4, most notably c-Myc.[9][10] The suppression of c-Myc and other target genes leads to the inhibition of cancer cell proliferation.[10]

Caption: The catalytic cycle of this compound-induced BRD4 degradation.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various cellular assays. The key parameters are summarized below.

| Parameter | Description | Cell Line | Value | Reference |

| DC₅₀ | The concentration of this compound required to degrade 50% of cellular BRD4 protein. | 22Rv1 (Prostate Cancer) | 0.32 nM | [5][8][9] |

| CC₅₀ | The concentration of this compound required to inhibit 50% of cell growth/proliferation. | 22Rv1 (Prostate Cancer) | 20.1 nM | [8] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

BRD4 Degradation Assay by Western Blotting

This protocol is used to determine the dose-dependent degradation of BRD4 protein in cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture 22Rv1 prostate cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed 1.5 x 10⁶ cells per well in 6-well plates and allow them to adhere for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or DMSO (vehicle control) for a specified duration (e.g., 12 hours).[8]

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells on ice for 30 minutes in 100 µL of RIPA buffer containing a protease inhibitor cocktail.[11]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom.[12]

-

Transfer the separated proteins onto a PVDF membrane using a wet or semi-dry transfer system.[3]

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]

-

Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C with gentle agitation. A loading control antibody (e.g., mouse anti-α-Tubulin or anti-GAPDH) should also be used.[2][12]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[3]

-

Wash the membrane again three times for 10 minutes each with TBST.

4. Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control band intensity. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control to determine the DC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol is used to measure the effect of this compound on the viability and proliferation of cancer cells.

1. Cell Seeding:

-

Harvest and count 22Rv1 cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for a desired period (e.g., 72 hours).

3. MTT Reagent Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the CC₅₀ value.

Mandatory Visualizations

Caption: A streamlined workflow for quantifying protein degradation via Western Blot.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Absence of mutations in cereblon (CRBN) and DNA damage-binding protein 1 (DDB1) genes and significance for IMiD therapy [ouci.dntb.gov.ua]

- 9. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. 2.8. Western blot analysis [bio-protocol.org]

- 12. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

TD-428 PROTAC: An In-depth Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

TD-428 is a potent and highly specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the bromodomain and extra-terminal domain (BET) family protein, BRD4.[1][2][3][4] As a member of the BET family, BRD4 is a critical epigenetic reader that plays a key role in the regulation of gene expression, particularly of oncogenes such as c-Myc.[5] Its deregulation is implicated in the pathogenesis of various cancers, making it a prime therapeutic target.[5]

This technical guide provides a detailed overview of this compound, including its mechanism of action, key quantitative data, and experimental methodologies, to support researchers and drug development professionals in their exploration of this promising therapeutic agent.

Core Components and Mechanism of Action

This compound is a chimeric molecule that leverages the ubiquitin-proteasome system to induce the degradation of its target protein, BRD4.[1][2][3] It is comprised of two key moieties connected by a linker:

-

A BET inhibitor (JQ1): This component specifically binds to the bromodomains of BRD4.[1][2][3]

-

A Cereblon (CRBN) ligand (TD-106): This moiety recruits the E3 ubiquitin ligase Cereblon.[1][2][3]

By simultaneously binding to both BRD4 and Cereblon, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of BRD4 by the E3 ligase, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibition, as it can lead to a more profound and sustained downstream biological effect.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter | Value | Cell Line | Description | Reference |

| DC50 (BRD4 Degradation) | 0.32 nM | Not Specified | Concentration required to degrade 50% of BRD4 protein. | [1][2][3][4] |

| CC50 (Cell Proliferation) | 20.1 nM | 22Rv1 (Prostate Cancer) | Concentration required to inhibit 50% of cell proliferation. | [1][3] |

Table 2: Protein Degradation Profile

| Target Protein | Degradation Observed | Cell Line | Concentration Range | Incubation Time | Reference |

| BRD4 | Yes | U266 | 1 nM - 10 µM | 12 hours | [1] |

| IKZF1 | Yes | U266 | 1 nM - 10 µM | 12 hours | [1] |

| IKZF3 | Yes | U266 | 1 nM - 10 µM | 12 hours | [1] |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the mechanism of action of this compound and its impact on the BRD4 signaling pathway.

Caption: Mechanism of action of this compound PROTAC leading to BRD4 degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]

TD-428: A Technical Guide to a Potent BRD4 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TD-428, a potent and specific BRD4 (Bromodomain-containing protein 4) degrader. This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that offers a powerful therapeutic strategy for targeting BRD4-dependent malignancies. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the core signaling pathways involved in its activity.

Introduction to this compound and BRD4 Degradation

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic readers that play a pivotal role in regulating gene transcription.[1][2][3] BRD4 binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc.[4][5] Its deregulation is implicated in a wide range of cancers, making it a prime therapeutic target.[1][4]

Traditional small-molecule inhibitors, such as JQ1, function by competitively binding to the bromodomains of BRD4, thereby displacing it from chromatin and inhibiting its transcriptional activity.[2][3] While effective, this inhibition is often reversible and may require sustained high drug concentrations.

This compound represents a next-generation approach to targeting BRD4. As a PROTAC, this compound is a bifunctional molecule designed to induce the selective degradation of the target protein.[4][6] It is comprised of two key moieties connected by a linker:

-

A ligand for BRD4: In the case of this compound, this is the well-characterized BET inhibitor, JQ1.[6]

-

A ligand for an E3 ubiquitin ligase: this compound utilizes TD-106, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][6]

This dual-binding capability allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to its clearance from the cell.[4] This event-driven, catalytic mechanism of action can lead to a more profound and durable suppression of BRD4 activity compared to simple inhibition.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency in inducing BRD4 degradation and inhibiting cancer cell proliferation.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Parameter | Value | Cell Line | Description | Reference(s) |

| DC50 | 0.32 nM | - | The half-maximal degradation concentration for BRD4. | [4][6] |

| CC50 | 20.1 nM | 22Rv1 (Prostate Cancer) | The half-maximal cytotoxic concentration, indicating the potency of cell growth inhibition. | [6] |

Core Signaling Pathway and Mechanism of Action

The degradation of BRD4 by this compound initiates a cascade of downstream signaling events, primarily centered around the suppression of oncogenic transcription programs.

This compound-Mediated BRD4 Degradation Pathway

Caption: this compound induces the formation of a ternary complex between BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

Downstream Consequences of BRD4 Degradation

The depletion of cellular BRD4 levels has significant consequences for gene expression programs that are critical for cancer cell survival and proliferation. A key downstream target of BRD4 is the MYC oncogene.[4][5] BRD4 is known to occupy the super-enhancer regions of the MYC gene, driving its high-level transcription.[5]

By degrading BRD4, this compound effectively evicts this critical transcriptional coactivator from the MYC locus, leading to a rapid and sustained downregulation of MYC mRNA and protein levels.[4] This reduction in c-Myc, a master regulator of cell cycle progression, metabolism, and protein synthesis, ultimately results in the inhibition of tumor cell proliferation.[4][5]

Caption: The degradation of BRD4 by this compound leads to reduced c-Myc expression, resulting in cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound. These are based on published information and standard laboratory procedures.

Western Blot Analysis for BRD4 Degradation

This protocol describes the methodology to assess the dose-dependent degradation of BRD4 in cancer cells following treatment with this compound.

Experimental Workflow:

Caption: Workflow for Western blot analysis to quantify this compound-mediated BRD4 degradation.

Materials:

-

U266 multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate U266 cells at an appropriate density in 6-well plates.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle control for 12 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-BRD4, diluted according to the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane for c-Myc, IKZF1, IKZF3, and a loading control like β-actin to ensure equal protein loading.

-

In-Cell Ubiquitination Assay

This protocol outlines a method to detect the ubiquitination of BRD4 induced by this compound treatment.

Experimental Workflow:

Caption: Workflow for detecting this compound-induced BRD4 ubiquitination via immunoprecipitation and Western blot.

Materials:

-

22Rv1 or U266 cells

-

This compound

-

MG132 (proteasome inhibitor)

-

His-Ubiquitin plasmid (optional, for enhanced detection)

-

Lysis buffer (containing 1% SDS to disrupt protein-protein interactions)

-

Dilution buffer (SDS-free)

-

Anti-BRD4 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody for Western blot

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency. For enhanced detection, cells can be transiently transfected with a plasmid encoding His-tagged ubiquitin.

-

Pre-treat cells with a proteasome inhibitor such as MG132 (10 µM) for 2-4 hours to allow ubiquitinated proteins to accumulate.

-

Treat the cells with this compound (at a concentration known to induce degradation, e.g., 100 nM) or DMSO for 4-6 hours.

-

-

Cell Lysis:

-

Lyse the cells in a denaturing buffer containing 1% SDS to dissociate protein complexes.

-

Boil the lysates for 10 minutes and then dilute with an SDS-free buffer to reduce the SDS concentration to approximately 0.1%.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-BRD4 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours.

-

Wash the beads extensively with a non-denaturing wash buffer to remove non-specific binding.

-

-

Elution and Western Blot:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Perform SDS-PAGE and Western blot analysis on the eluted samples using an anti-ubiquitin antibody to detect the polyubiquitin chains on BRD4. A smear of high molecular weight bands will indicate ubiquitination.

-

Conclusion

This compound is a highly potent and specific degrader of BRD4, operating through a PROTAC-mediated mechanism that hijacks the Cereblon E3 ubiquitin ligase. Its ability to induce the rapid and efficient degradation of BRD4 leads to the profound suppression of the c-Myc oncogene, resulting in potent anti-proliferative effects in cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers working with this compound and other BRD4-targeting therapeutics. The continued investigation of such targeted protein degraders holds significant promise for the development of novel and effective cancer therapies.

References

- 1. hoelzel-biotech.com [hoelzel-biotech.com]

- 2. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel cereblon modulator for targeted protein degradation. (2019) | Sung Ah Kim | 44 Citations [scispace.com]

An In-depth Technical Guide to the Chemical Structure and Function of TD-428

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-428 is a novel, highly specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is engineered to induce the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for cancers reliant on BET protein function. This document provides a comprehensive overview of the chemical structure, mechanism of action, and key biological data related to this compound.

Chemical Structure and Properties

This compound is a synthetic molecule that links a ligand for the Cereblon (CRBN) E3 ubiquitin ligase with an inhibitor of the BET family of proteins. This chimeric design is central to its function as a protein degrader.

| Property | Value | Reference |

| Molecular Formula | C43H43ClN10O7S | [1][2] |

| Molecular Weight | 879.38 g/mol | [1][2] |

| CAS Number | 2334525-50-5 | [1][2] |

| IUPAC Name | 2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)-N-(3-(2-(2-(2-((3-(2,6-dioxopiperidin-3-yl)-4-oxo-3,4-dihydrobenzo[d][1][2][4]triazin-5-yl)amino)ethoxy)ethoxy)ethoxy)phenyl)acetamide | [2] |

Note: A visual representation of the 2D chemical structure of this compound is essential for a complete understanding. Due to the limitations of this format, a downloadable SDF or MOL file from a chemical database is recommended for detailed structural analysis.

Mechanism of Action: Targeted Protein Degradation

This compound functions as a molecular bridge, bringing the target protein BRD4 into close proximity with the E3 ubiquitin ligase component, Cereblon (CRBN)[1][5]. This induced proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. This targeted degradation approach differs from traditional inhibition, as it eliminates the target protein entirely, potentially leading to a more profound and durable biological effect.

The key components of this compound's mechanism are:

-

BRD4 Ligand: A derivative of the well-characterized BET inhibitor, JQ1. This moiety is responsible for selectively binding to the bromodomains of BRD4.

-

CRBN Ligand: A derivative of thalidomide, known as TD-106, which binds to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.

-

Linker: A flexible chemical linker that connects the BRD4 and CRBN ligands, optimizing the formation of a stable ternary complex between BRD4 and CRBN.

Below is a diagram illustrating the signaling pathway of this compound-mediated BRD4 degradation.

Caption: this compound-mediated BRD4 protein degradation pathway.

Biological Activity and Quantitative Data

This compound has been shown to be a potent and specific degrader of BRD4, leading to anti-proliferative effects in cancer cell lines.

| Parameter | Cell Line | Value | Description | Reference |

| DC50 | Not Specified | 0.32 nM | Concentration for 50% degradation of BRD4. | [1][5] |

| CC50 | 22Rv1 (Prostate Cancer) | 20.1 nM | Concentration for 50% inhibition of cell proliferation. | [5] |

This compound also induces the degradation of other proteins, including the lymphoid transcription factors IKZF1 and IKZF3, which are known neosubstrates of the CRBN E3 ligase when bound by immunomodulatory drugs (IMiDs)[5]. This suggests that the CRBN-binding moiety of this compound retains its intrinsic IMiD-like activity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the general methodologies that would be employed in the synthesis and characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the separate synthesis of the JQ1-linker and TD-106-linker intermediates, followed by their final conjugation.

Workflow for this compound Synthesis:

Caption: General workflow for the chemical synthesis of this compound.

A detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods would be found in the primary scientific literature describing this compound.

BRD4 Degradation Assay (Western Blot)

This assay is used to quantify the extent of BRD4 protein degradation induced by this compound.

-

Cell Culture and Treatment: Cancer cells (e.g., 22Rv1) are cultured to a suitable confluency and then treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for BRD4, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize the results.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of BRD4 is normalized to the loading control and expressed as a percentage of the vehicle-treated control.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specific duration (e.g., 72 hours).

-

Reagent Addition: A viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well.

-

Incubation: The plates are incubated for a period to allow for the conversion of the reagent by metabolically active cells.

-

Signal Measurement: The absorbance (for MTS) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) is calculated using a non-linear regression analysis.

Downstream Effects and Therapeutic Potential

By degrading BRD4, this compound effectively downregulates the transcription of key oncogenes that are controlled by BRD4-dependent super-enhancers. One of the most critical downstream targets is the proto-oncogene c-MYC, which is a major driver of cell proliferation and is frequently overexpressed in a wide range of cancers. The suppression of c-MYC transcription is a key mechanism by which this compound exerts its anti-proliferative effects[2].

The targeted degradation of BRD4 by this compound represents a promising therapeutic strategy for the treatment of various malignancies, including prostate cancer, hematological cancers, and other solid tumors where BET proteins play a critical oncogenic role.

Conclusion

This compound is a potent and specific BRD4-degrading PROTAC that exemplifies the potential of targeted protein degradation as a therapeutic modality. Its unique mechanism of action, which involves the catalytic degradation of its target protein, offers several potential advantages over traditional inhibitors. Further research into the optimization of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical development. This technical guide provides a foundational understanding of the chemical and biological properties of this compound for researchers and drug development professionals.

References

- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibition of Bromodomain and Extraterminal Domain (BET) Proteins by JQ1 Unravels a Novel Epigenetic Modulation to Control Lipid Homeostasis [mdpi.com]

- 4. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

TD-428: A Technical Guide to a Potent BRD4-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TD-428 (CAS Number: 2334525-50-5), a highly specific and potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).

Core Concepts: PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by coopting the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]

This compound: A BRD4-Degrading PROTAC

This compound is a PROTAC that specifically targets BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription and is implicated in the pathogenesis of various cancers. This compound is a chimeric molecule constructed from TD-106, a novel ligand for the E3 ubiquitin ligase Cereblon (CRBN), and JQ1, a well-characterized inhibitor of the BET family of proteins.[1][3] By simultaneously binding to BRD4 and Cereblon, this compound effectively hijacks the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of BRD4.[1][4]

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between BRD4, this compound, and the Cereblon E3 ubiquitin ligase. This proximity, induced by this compound, leads to the polyubiquitination of BRD4 by the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. The polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the BRD4 protein.[2][4] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-MYC, which in turn inhibits cancer cell proliferation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's biological activity.

| Parameter | Description | Value | Cell Line | Reference |

| DC50 | Half-maximal degradation concentration for BRD4 | 0.32 nM | 22Rv1 (Prostate Cancer) | [1] |

| CC50 | Half-maximal cytotoxic concentration | 20.1 nM | 22Rv1 (Prostate Cancer) | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation, which was used to determine the CC50 of this compound.

-

Cell Plating:

-

Prostate cancer cells (22Rv1) are seeded in 96-well plates at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of culture medium.

-

The plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

This compound is serially diluted in culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound.

-

Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

-

The plates are incubated for 72 hours.[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The CC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of BRD4, IKZF1, and IKZF3 proteins following treatment with this compound.

-

Cell Treatment and Lysis:

-

22Rv1 cells are seeded in 6-well plates and grown to 70-80% confluency.

-

The cells are treated with various concentrations of this compound (e.g., 1 nM to 10 µM) for 12 hours.[1]

-

After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The total protein concentration of each cell lysate is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-polyacrylamide gel.

-

The proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific for BRD4 (and separately for IKZF1 and IKZF3) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

The intensity of the protein bands is quantified using densitometry software. The level of BRD4 is normalized to the loading control.

-

The DC50 value is determined by plotting the percentage of remaining BRD4 protein against the log concentration of this compound.

-

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a PROTAC like this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2334525-50-5 |

| Molecular Formula | C43H43ClN10O7S |

| Molecular Weight | 879.38 g/mol |

| Appearance | Solid powder |

| Purity | >98% (typically) |

| Solubility | Soluble in DMSO |

Conclusion

This compound is a potent and highly specific BRD4-targeting PROTAC that demonstrates significant activity in preclinical models. Its ability to induce the degradation of BRD4 at sub-nanomolar concentrations highlights the potential of the PROTAC technology for developing novel therapeutics against challenging drug targets. The detailed methodologies provided in this guide offer a framework for the further investigation and development of this compound and other similar targeted protein degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]

- 3. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]

An In-depth Technical Guide to TD-428: A BRD4-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key molecular and cellular characteristics of TD-428, a potent and specific Bromodomain-containing protein 4 (BRD4) degrader. This document is intended for researchers, scientists, and drug development professionals interested in the application of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Molecular Properties

This compound is a heterobifunctional PROTAC designed to induce the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It achieves this by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).

| Property | Value |

| Chemical Formula | C43H43ClN10O7S |

| Molecular Weight | 879.39 g/mol |

| CAS Number | 2334525-50-5 |

Mechanism of Action

This compound operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate the target protein, BRD4. The molecule consists of three key components: a ligand that binds to BRD4 (a derivative of the BET inhibitor JQ1), a ligand that recruits the E3 ubiquitin ligase CRBN (TD-106), and a linker that connects these two ligands.

The binding of this compound to both BRD4 and CRBN brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BRD4, leading to its polyubiquitination. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Downstream Signaling of BRD4 Degradation

The degradation of BRD4 by this compound leads to the downregulation of its downstream targets, most notably the proto-oncogene c-Myc. BRD4 is a key transcriptional coactivator that is enriched at super-enhancers of critical oncogenes, including MYC. By degrading BRD4, this compound effectively disrupts the transcriptional machinery required for MYC expression, leading to cell cycle arrest and inhibition of tumor growth.

Caption: Downstream effects of this compound-mediated BRD4 degradation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for BRD4 Degradation

This protocol is designed to assess the ability of this compound to induce the degradation of BRD4 in a cellular context.

Materials:

-

Cell line (e.g., U266, HeLa)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

8-10% SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-BRD4 antibody

-

Anti-GAPDH or Anti-β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 12-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein onto an 8-10% SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cell line

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and DMSO as a control) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the media and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value of this compound.

Experimental Workflow Diagram

Caption: Key experimental workflows for this compound characterization.

Quantitative Data Summary

| Assay | Parameter | Cell Line | Value |

| Degradation | DC50 (BRD4) | Varies | ~0.32 nM |

| Cell Viability | IC50 | Varies | Dependent on cell line |

| Western Blot | BRD4 Degradation | U266, HeLa | Dose-dependent |

Note: Specific IC50 values for cell viability are highly dependent on the cancer cell line being tested and the duration of the treatment.

Conclusion

This compound is a highly potent and specific degrader of BRD4, demonstrating the power of PROTAC technology for targeted protein degradation. Its ability to effectively reduce BRD4 levels and consequently downregulate c-Myc makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in various preclinical models.

TD-428: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-428 is a potent and highly specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. Developed by researchers at the Korea University of Science & Technology and the Korea Research Institute of Bioscience & Biotechnology, this compound represents a significant advancement in the field of targeted protein degradation. This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical therapeutic targets in oncology. BRD4 plays a pivotal role in the regulation of gene expression, including key oncogenes like c-MYC. Traditional small molecule inhibitors of BRD4 have shown promise, but their efficacy can be limited by factors such as the need for high sustained occupancy of the target protein.

Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality. These bifunctional molecules are engineered to simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. This event-driven pharmacology allows for substoichiometric, catalytic activity and can lead to a more profound and durable target suppression compared to traditional inhibitors.

This compound is a BET-targeting PROTAC that leverages this mechanism. It is a chimeric molecule that comprises TD-106, a ligand for the Cereblon (CRBN) E3 ligase, chemically linked to JQ1, a well-characterized BET inhibitor.[1][2][3] This design facilitates the recruitment of BRD4 to the CRBN E3 ligase complex, leading to its targeted degradation.

Quantitative Data Summary

The biological activity of this compound has been characterized by several key quantitative metrics, which are summarized in the table below.

| Parameter | Value | Cell Line | Description |

| DC50 | 0.32 nM | 22Rv1 (Prostate Cancer) | The concentration of this compound required to degrade 50% of BRD4 protein. |

| CC50 | 20.1 nM | 22Rv1 (Prostate Cancer) | The concentration of this compound that inhibits cell proliferation by 50%. |

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and degrade BRD4. The mechanism involves the formation of a ternary complex between BRD4, this compound, and the CRBN E3 ubiquitin ligase.

Caption: Mechanism of action of this compound, a BRD4-targeting PROTAC.

The JQ1 moiety of this compound binds to the bromodomain of BRD4, while the TD-106 moiety binds to CRBN. This proximity induces the transfer of ubiquitin molecules from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to the suppression of downstream gene transcription, including the oncogene c-MYC, which ultimately inhibits cancer cell proliferation.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the chemical linkage of the CRBN ligand, TD-106, to the BET inhibitor, JQ1, via a suitable linker. While the precise, step-by-step synthesis of this compound is not publicly detailed, the general methodology for creating such JQ1-based PROTACs is well-established. The process typically involves the synthesis of the individual components followed by a coupling reaction.

Workflow for the Synthesis of a JQ1-based PROTAC:

Caption: General workflow for the synthesis of this compound.

Detailed Methodologies (General Protocols):

1. Synthesis of JQ1-Linker Intermediate:

-

A derivative of JQ1 is synthesized with a reactive functional group (e.g., a carboxylic acid or an amine) at a position that does not interfere with its binding to BRD4. This is typically achieved through multi-step organic synthesis.

-

A linker with a complementary reactive group is then attached to the modified JQ1.

2. Synthesis of TD-106 (CRBN Ligand):

-

The synthesis of TD-106, a novel immunomodulatory drug (IMiD) analog, is described in the literature. This involves a series of organic reactions to construct the core phthalimide glutarimide structure with appropriate modifications for linker attachment.

3. Coupling Reaction:

-

The JQ1-linker intermediate and TD-106 are reacted together under appropriate conditions to form the final this compound molecule. Common coupling reactions include amide bond formation using reagents like HATU or EDC/HOBt.

4. Purification and Characterization:

-

The crude product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

-

The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

BRD4 Degradation Assay (Western Blot)

This experiment is performed to quantify the extent of BRD4 protein degradation induced by this compound.

Experimental Workflow:

Caption: Workflow for Western Blot analysis of BRD4 degradation.

Detailed Protocol:

-

Cell Culture and Treatment: 22Rv1 prostate cancer cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BRD4. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of BRD4 is normalized to the loading control. The DC50 value is calculated by plotting the percentage of remaining BRD4 against the log concentration of this compound and fitting the data to a dose-response curve.

Cell Proliferation Assay (CC50 Determination)

This assay measures the effect of this compound on the proliferation of cancer cells.

Detailed Protocol:

-

Cell Seeding: 22Rv1 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

-

Viability Measurement: After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and specific BRD4-degrading PROTAC with significant potential as a therapeutic agent in oncology. Its mechanism of action, which involves the catalytic degradation of BRD4, offers a distinct advantage over traditional inhibitors. The data presented in this guide highlight its nanomolar potency in degrading BRD4 and inhibiting cancer cell proliferation. The provided experimental workflows offer a foundational understanding of the methodologies employed in the discovery and characterization of this promising molecule. Further research and development of this compound and similar PROTACs will undoubtedly contribute to the advancement of targeted cancer therapies.

References

TD-428: A Technical Guide to a Potent BET Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-428 is a potent and highly specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a primary focus on BRD4. By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy for cancers and other diseases driven by BET protein dysregulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visual representations of its operational pathways.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that play a pivotal role in regulating gene transcription. Their overexpression or aberrant activity is strongly associated with the pathogenesis of various diseases, including cancer. This compound is a PROTAC that leverages the ubiquitin-proteasome system to induce the selective degradation of these proteins. It is composed of a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, TD-106, linked to the BET inhibitor JQ1.[1][2][3][4] This dual-binding capacity allows this compound to act as a molecular bridge, bringing BRD4 into proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3]

Mechanism of Action

This compound operates through the principles of targeted protein degradation. The JQ1 moiety of this compound binds to the acetyl-lysine recognition pocket of BRD4, while the TD-106 component engages the CRBN E3 ubiquitin ligase.[1][2][3] This ternary complex formation facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-MYC, thereby inhibiting cancer cell proliferation.[3]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key performance metrics of this BET degrader.

| Parameter | Value | Cell Line | Description | Reference |

| DC50 | 0.32 nM | - | Concentration for 50% maximal degradation of BRD4. | [1][2][3][4] |

| CC50 | 20.1 nM | 22Rv1 (Prostate Cancer) | Concentration for 50% inhibition of cell proliferation. | [1][2][4] |

Note: Further quantitative data such as Dmax (maximum degradation) and binding affinities (Kd) for BRD4 and CRBN have not been publicly disclosed in the primary literature and are not available at this time.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. While the precise protocols from the original study by Kim et al. are not fully available, these representative protocols are based on standard laboratory practices for such assays.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on cell proliferation.

Materials:

-

22Rv1 prostate cancer cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 nM to 10,000 nM.[1][2]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][2]

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value.

Western Blot Analysis for Protein Degradation

This technique is used to quantify the degradation of BRD4, IKZF1, and IKZF3 proteins following treatment with this compound.

Materials:

-

U266 multiple myeloma cells

-

RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-BRD4, anti-IKZF1, anti-IKZF3, anti-c-MYC, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed U266 cells in 6-well plates at an appropriate density.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 12 hours.[1][2] Include a vehicle control (DMSO).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Signaling Pathways and Experimental Workflows

Downstream Signaling of this compound

The degradation of BRD4 by this compound has a significant impact on downstream signaling pathways, most notably the suppression of c-MYC transcription.[3] The potential interplay with other pathways, such as the PI3K/Akt/mTOR pathway, which is also known to regulate c-MYC, is an area of active research, though direct modulation by this compound has not been explicitly demonstrated.

Experimental Workflow for this compound Characterization

The characterization of a novel PROTAC like this compound typically follows a structured experimental workflow to establish its efficacy and mechanism of action.

References

In-Depth Technical Guide: The Impact of TD-428 on c-Myc Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of TD-428 on the expression of the proto-oncogene c-Myc. This compound is a novel Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant potential in preclinical studies for its ability to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of c-Myc transcription. This document synthesizes available data on this compound, presenting its mechanism of action, quantitative effects on c-Myc and cell viability, and detailed experimental protocols.

Core Mechanism of Action: BRD4 Degradation Leading to c-Myc Suppression

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate BRD4. It is comprised of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), TD-106, connected via a linker to JQ1, a known inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4.

The binding of this compound to both BRD4 and CRBN brings the two proteins into close proximity, facilitating the ubiquitination of BRD4. This "tagging" with ubiquitin marks BRD4 for degradation by the proteasome, leading to a rapid and sustained reduction in its cellular levels. As BRD4 is a critical transcriptional coactivator of c-Myc, its degradation results in the subsequent downregulation of c-Myc expression. This targeted degradation of BRD4 has been shown to be more effective at reducing c-Myc levels than simple inhibition with JQ1 alone.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics of this compound's efficacy as reported in the literature.

Table 1: Potency of this compound in Protein Degradation and Cell Proliferation Inhibition

| Parameter | Value | Cell Line | Description |

| DC50 (BRD4) | 0.32 nM | Not Specified | Concentration of this compound required to degrade 50% of BRD4 protein. |

| CC50 | 20.1 nM | 22Rv1 (Prostate Cancer) | Concentration of this compound required to inhibit 50% of cell proliferation over a 72-hour period. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture

-

Cell Lines:

-

22Rv1: Human prostate carcinoma epithelial cell line.

-

U266: Human B lymphocyte myeloma cell line.

-

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This protocol is used to determine the levels of BRD4 and c-Myc proteins following treatment with this compound.

-

Cell Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO as a vehicle control. Cells are incubated for 12 hours.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: 22Rv1 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Treatment: The following day, cells are treated with a serial dilution of this compound (ranging from 0.01 nM to 10,000 nM) or DMSO as a control.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the DMSO control, and the half-maximal growth inhibitory concentration (CC50) is calculated using a non-linear regression model.

Concluding Remarks

This compound represents a promising therapeutic strategy for cancers dependent on c-Myc by effectively inducing the degradation of BRD4. The data presented in this guide highlights its potent and specific activity. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other BRD4-degrading PROTACs. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound in relevant cancer models.

In Vitro Profile of TD-428: A Technical Guide to a Potent BRD4 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of TD-428, a highly specific and potent PROTAC (Proteolysis-targeting chimera) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4). This compound leverages the cell's natural protein disposal system to eliminate BRD4, a key regulator of oncogene expression, offering a promising therapeutic strategy in oncology.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The molecule is comprised of a ligand for CRBN (TD-106) linked to a BET (Bromodomain and Extra-Terminal domain) inhibitor, JQ1.[1][2] This targeted degradation mechanism leads to the efficient removal of BRD4 protein from cancer cells.

Quantitative In Vitro Pharmacology

The following table summarizes the key quantitative data from in vitro studies of this compound.

| Parameter | Cell Line | Value | Description |

| DC50 | Not Specified | 0.32 nM | Half-maximal degradation concentration of BRD4.[1][2] |

| CC50 | 22Rv1 (Prostate Cancer) | 20.1 nM | Half-maximal cytotoxic concentration, indicating cell proliferation inhibition.[1][3][4] |

Key In Vitro Experiments and Methodologies

Detailed protocols for the pivotal in vitro assays used to characterize this compound are provided below.

BRD4 Protein Degradation Assay (Western Blot)

This assay quantifies the reduction of BRD4 protein levels in cancer cells following treatment with this compound.

Experimental Protocol:

-

Cell Culture: U266 multiple myeloma cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM, and 10 µM) for a specified duration (e.g., 12 hours).[3][4] A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD4. Antibodies for neosubstrates of CRBN, such as IKZF1 and IKZF3, may also be used to assess off-target degradation.[1][3][4] A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The level of BRD4 is normalized to the loading control and expressed as a percentage of the vehicle-treated control.

Cell Proliferation Assay (Cytotoxicity Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Experimental Protocol:

-

Cell Seeding: 22Rv1 prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1][3][4]

-

Treatment: The cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 10,000 nM) for a 72-hour incubation period.[1][3][4]

-

Viability Assessment: After incubation, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or WST-1 assay. This involves adding the reagent to the wells and incubating for a specified time to allow for the conversion of the substrate by viable cells.

-

Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

-

Analysis: The results are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The CC50 value is calculated by fitting the dose-response curve to a sigmoidal model.

Visualizing the Molecular and Experimental Logic

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key in vitro experiments.

References

Preclinical Data on TD-428: Information Not Publicly Available

Despite a comprehensive search for preclinical data on a compound designated TD-428, no publicly available information, including in-depth technical guides, whitepapers, or research articles, could be located.

Efforts to find quantitative data, experimental protocols, and signaling pathway information for this compound were unsuccessful. Searches for "this compound preclinical data," "this compound pharmacology," and "this compound mechanism of action" did not yield any relevant results.

Information on other similarly named but distinct entities, such as ABBV-428, a mesothelin-CD40 bispecific antibody, was found. However, this is a different molecule, and its data cannot be substituted for the requested information on this compound.

Therefore, it is not possible to provide the requested in-depth technical guide, including structured data tables, detailed experimental methodologies, and visualized signaling pathways for this compound at this time due to the absence of publicly accessible preclinical data.

TD-428: A Technical Guide to its Selectivity for BRD4

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-428 is a potent and specific degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate target proteins. This compound consists of the well-characterized BET inhibitor JQ1, which serves as the "warhead" for BRD4, linked to TD-106, a ligand for the E3 ubiquitin ligase Cereblon. This design facilitates the formation of a ternary complex between BRD4 and Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This document provides a comprehensive overview of the selectivity of this compound for BRD4, including available quantitative data, relevant experimental protocols, and key signaling pathways.

Quantitative Data on this compound Activity

Table 1: Cellular Activity of this compound

| Parameter | Cell Line | Value | Description |

| DC50 (BRD4 Degradation) | Prostate Cancer Cells | 0.32 nM | Concentration of this compound required to degrade 50% of BRD4 protein.[1][2][3] |